

# Application Notes and Protocols for Testing the Efficacy of Isodecyl Diphenyl Phosphate

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## Compound of Interest

Compound Name: *Isodecyl diphenyl phosphate*

Cat. No.: *B118952*

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## Introduction

**Isodecyl diphenyl phosphate** (IDPP) is an organophosphate compound primarily utilized as a flame retardant and plasticizer in a variety of industrial and consumer products.[1][2] As with many organophosphate compounds, there is a need to understand its biological effects and potential toxicity. These application notes provide detailed experimental protocols for assessing the cytotoxic and genotoxic potential of IDPP, which are crucial for evaluating its safety profile. The classic mechanism of organophosphate toxicity involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine.[3][4] This document outlines in vitro methods to determine cell viability and DNA damage, as well as providing context for in vivo toxicological findings.

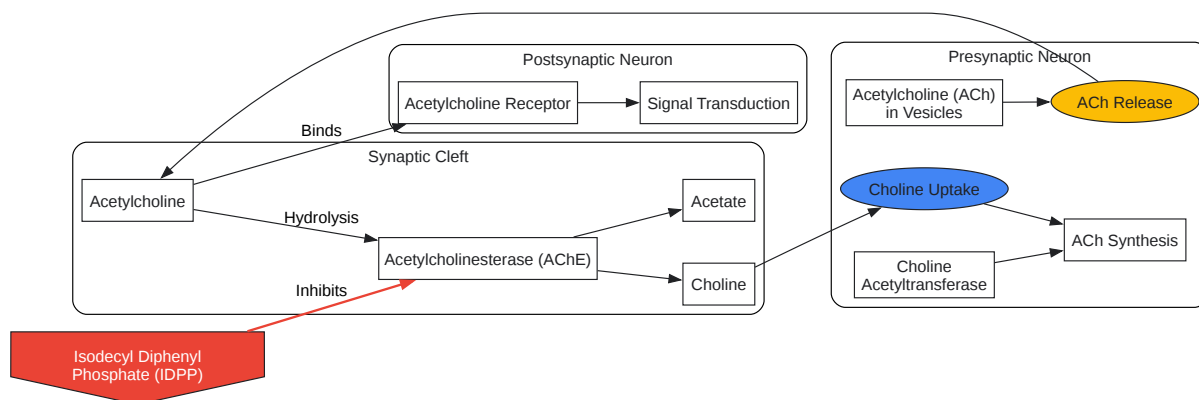
## Data Presentation

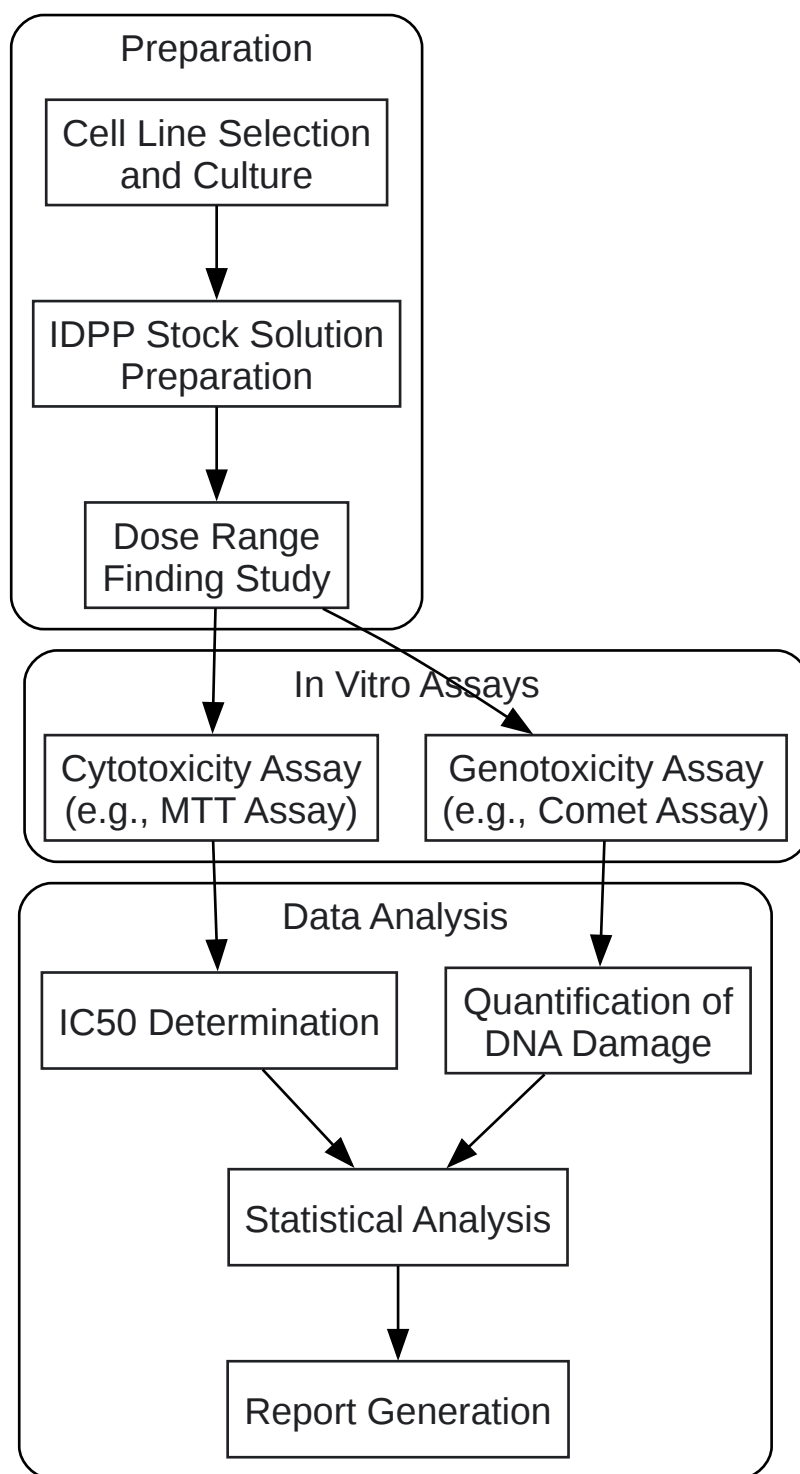
The following table summarizes in vivo toxicological data from a study conducted by the National Institute of Environmental Health Sciences (NIEHS) on male Sprague Dawley rats administered **Isodecyl diphenyl phosphate** by gavage for 4 consecutive days.[5]

Endpoint	Dose (mg/kg/day)	Observation
Serum Cholinesterase Activity	66, 132, 264, 527, 1054	Significant and marked decrease across all dosed groups.[5]
Relative Liver Weight	527, 1054	Significantly increased.[5]
Absolute Liver Weight	1054	Significantly increased.[5]
Serum Total Thyroxine (T4)	527, 1054	Significantly decreased.[5]
Serum Total Cholesterol	527, 1054	Significantly increased.[5]
Serum High-Density Lipoprotein (HDL)	527, 1054	Significantly increased.[5]
Serum Bile Acids	264, 527, 1054	Significantly decreased.[5]

## Signaling Pathways and Experimental Workflow

The primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.





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